molecular formula C11H9BrN4O3S B4279200 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzoxadiazole

4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzoxadiazole

Cat. No.: B4279200
M. Wt: 357.19 g/mol
InChI Key: RRGZBFLGQNLGCI-UHFFFAOYSA-N
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Description

4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzoxadiazole is a heterocyclic compound that features a pyrazole ring substituted with a bromo group and two methyl groups, as well as a benzoxadiazole moiety

Properties

IUPAC Name

4-(4-bromo-3,5-dimethylpyrazol-1-yl)sulfonyl-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN4O3S/c1-6-10(12)7(2)16(13-6)20(17,18)9-5-3-4-8-11(9)15-19-14-8/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGZBFLGQNLGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=CC3=NON=C32)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzoxadiazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structureThe benzoxadiazole moiety is then attached via sulfonylation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of metal-free and solvent-free conditions to enhance the efficiency and sustainability of the synthesis process. Green chemistry principles, such as the use of green solvents and heterogeneous catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzoxadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine for cyclocondensation, phenylhydrazine for pyrazole formation, and various sulfonylating agents for attaching the benzoxadiazole moiety. Reaction conditions often involve mild temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include pyrazolone, pyrazoline, and various substituted derivatives of the original compound .

Scientific Research Applications

4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzoxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzoxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzoxadiazole is unique due to the presence of both the pyrazole and benzoxadiazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzoxadiazole
Reactant of Route 2
4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzoxadiazole

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